molecular formula C9H10FN3 B13437260 1-[(1R)-1-azidopropyl]-2-fluorobenzene

1-[(1R)-1-azidopropyl]-2-fluorobenzene

Cat. No.: B13437260
M. Wt: 179.19 g/mol
InChI Key: DHXBKHGWRSBFDQ-SECBINFHSA-N
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Description

1-[(1R)-1-azidopropyl]-2-fluorobenzene is an organic compound with the molecular formula C9H10FN3 It consists of a fluorobenzene ring substituted with an azidopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R)-1-azidopropyl]-2-fluorobenzene typically involves the reaction of 2-fluorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the azide group. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-[(1R)-1-azidopropyl]-2-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) using copper sulfate and sodium ascorbate in a suitable solvent.

Major Products Formed

    Substitution: Formation of substituted derivatives such as amines or thiols.

    Reduction: Formation of 1-[(1R)-1-aminopropyl]-2-fluorobenzene.

    Cycloaddition: Formation of 1,2,3-triazole derivatives.

Mechanism of Action

The mechanism of action of 1-[(1R)-1-azidopropyl]-2-fluorobenzene is primarily based on its ability to undergo click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows the compound to form stable triazole linkages with alkyne-containing molecules, facilitating the conjugation of various functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being conjugated .

Comparison with Similar Compounds

Similar Compounds

    1-azido-2-fluorobenzene: Lacks the propyl group, making it less versatile in bioconjugation applications.

    1-[(1R)-1-azidopropyl]-4-fluorobenzene: Similar structure but with the fluorine atom in a different position, which can affect its reactivity and applications.

    2-azido-1-fluorobenzene: Another positional isomer with different chemical properties and reactivity.

Uniqueness

1-[(1R)-1-azidopropyl]-2-fluorobenzene is unique due to the presence of both the azide and fluorobenzene moieties, which confer distinct reactivity and versatility in various chemical reactions. Its ability to participate in click chemistry makes it particularly valuable in bioconjugation and materials science .

Properties

Molecular Formula

C9H10FN3

Molecular Weight

179.19 g/mol

IUPAC Name

1-[(1R)-1-azidopropyl]-2-fluorobenzene

InChI

InChI=1S/C9H10FN3/c1-2-9(12-13-11)7-5-3-4-6-8(7)10/h3-6,9H,2H2,1H3/t9-/m1/s1

InChI Key

DHXBKHGWRSBFDQ-SECBINFHSA-N

Isomeric SMILES

CC[C@H](C1=CC=CC=C1F)N=[N+]=[N-]

Canonical SMILES

CCC(C1=CC=CC=C1F)N=[N+]=[N-]

Origin of Product

United States

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